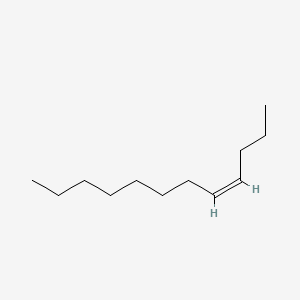
cis-4-Dodecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-Dodecene: is an organic compound with the molecular formula C12H24 . It is an unsaturated hydrocarbon featuring a double bond between the fourth and fifth carbon atoms in the twelve-carbon chain. The “cis” configuration indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side, which affects the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize cis-4-Dodecene involves the hydroboration of 1-dodecyne followed by oxidation. This method ensures the addition of boron and hydrogen across the triple bond, followed by oxidation to form the desired cis-alkene.
Partial Hydrogenation: Another method involves the partial hydrogenation of 1,4-dodecadiene using a Lindlar catalyst, which selectively hydrogenates one of the double bonds to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of dodecane. This process uses a metal catalyst, such as platinum or palladium, under controlled temperature and pressure conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-4-Dodecene can undergo oxidation reactions to form various oxygenated products, such as epoxides and alcohols.
Hydrogenation: The compound can be fully hydrogenated to form dodecane.
Halogenation: this compound reacts with halogens, such as chlorine or bromine, to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used under hydrogen gas.
Halogenation: Halogens like bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: this compound oxide, 4-dodecanol.
Hydrogenation: Dodecane.
Halogenation: 4,5-dibromododecane, 4,5-dichlorododecane.
Applications De Recherche Scientifique
cis-4-Dodecene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: this compound is used in the production of surfactants, lubricants, and polymer additives.
Mécanisme D'action
The mechanism of action of cis-4-Dodecene involves its interaction with various molecular targets and pathways. As an unsaturated hydrocarbon, it can participate in reactions that modify its double bond, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
trans-4-Dodecene: The trans isomer of 4-Dodecene has the hydrogen atoms on opposite sides of the double bond, leading to different physical and chemical properties.
1-Dodecene: This compound has the double bond at the first carbon, resulting in different reactivity and applications.
4-Decene: A shorter chain analog with similar reactivity but different physical properties.
Uniqueness: cis-4-Dodecene’s unique cis configuration imparts specific reactivity and physical properties that distinguish it from its trans isomer and other alkenes. Its specific placement of the double bond also makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
7206-27-1 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
(Z)-dodec-4-ene |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h7,9H,3-6,8,10-12H2,1-2H3/b9-7- |
Clé InChI |
PHCKFVVLVZFFLU-CLFYSBASSA-N |
SMILES isomérique |
CCCCCCC/C=C\CCC |
SMILES canonique |
CCCCCCCC=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
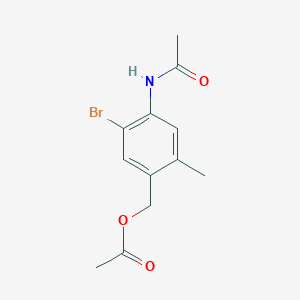
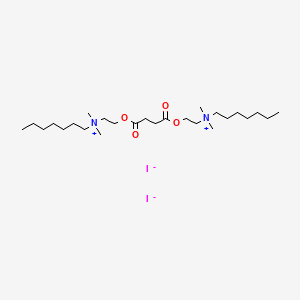
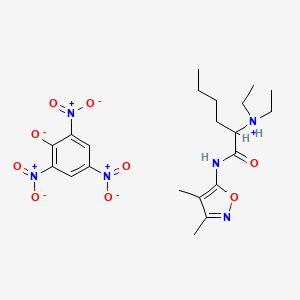
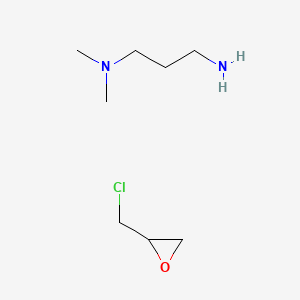

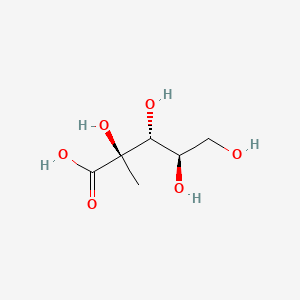

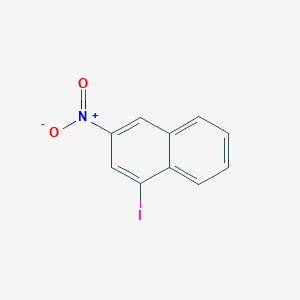
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)

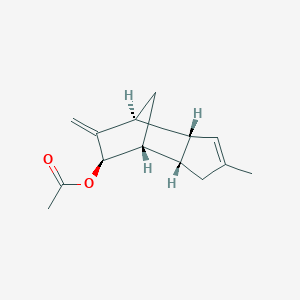
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)
